molecular formula C19H16Cl2N2O2 B11022713 3-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11022713
M. Wt: 375.2 g/mol
InChI Key: OCCYBPNBEVRAIL-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves a multi-step process:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Substitution Reactions:

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl rings or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

Scientific Research Applications

3-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their function.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-dichlorophenyl)-N-phenyl-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(2,6-dichlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Uniqueness

Compared to similar compounds, 3-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C19H16Cl2N2O2

Molecular Weight

375.2 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H16Cl2N2O2/c1-10-7-8-11(2)15(9-10)22-19(24)16-12(3)25-23-18(16)17-13(20)5-4-6-14(17)21/h4-9H,1-3H3,(H,22,24)

InChI Key

OCCYBPNBEVRAIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C

Origin of Product

United States

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